

# Application Notes: Purification of Human IgA1 Using Jacalin Affinity Chromatography

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## Compound of Interest

Compound Name: Jacquilenin

Cat. No.: B15592491

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## Introduction

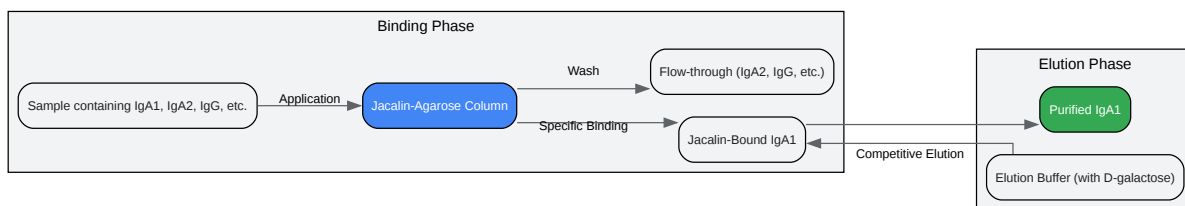
Human Immunoglobulin A (IgA) is a key antibody isotype in mucosal immunity and is also present in serum. It exists in two subclasses, IgA1 and IgA2, which differ in the structure of their hinge region. IgA1 has an O-glycosylated hinge region, a feature absent in IgA2.[1][2] This structural difference is exploited by jacalin, a lectin extracted from the seeds of the jackfruit (*Artocarpus integrifolia*).[3][4] Jacalin specifically binds to  $\alpha$ -D-galactose residues, showing a high affinity for the O-linked glycans in the hinge region of human IgA1.[3][5] This specificity makes jacalin-based affinity chromatography a highly effective and widely used method for the selective purification of IgA1 from various biological samples, including serum, colostrum, and saliva.[2][3][6] This technique is particularly valuable for applications requiring subclass-specific analysis, such as in the study of IgA nephropathy.[3]

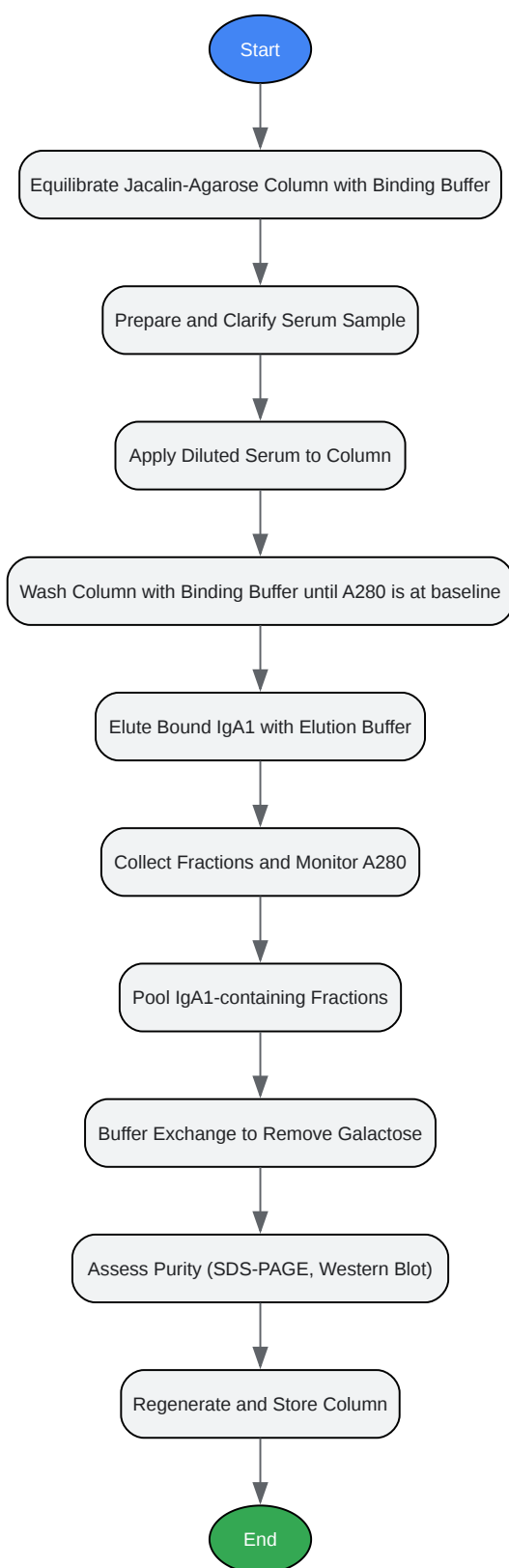
Jacalin affinity chromatography offers several advantages, including high capacity, cost-effectiveness, and mild elution conditions that preserve the biological activity of the purified IgA1.[7]

## Principle of Jacalin-IgA1 Interaction

The purification process is based on the specific molecular interaction between the jacalin lectin and the carbohydrate moieties on the IgA1 molecule. Jacalin, immobilized on a solid support such as agarose beads, forms the stationary phase of the chromatography column.

When a sample containing a mixture of immunoglobulins is passed through the column, IgA1 binds to the jacalin via its O-linked glycans. Other proteins, including IgG, IgM, and IgA2, do not bind and are washed away.<sup>[1]</sup> The bound IgA1 is then selectively eluted by introducing a solution containing a high concentration of a competing sugar, typically D-galactose or melibiose, which displaces the IgA1 from the jacalin.<sup>[1][8]</sup>





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